molecular formula C11H10Cl2O4 B3275795 4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid CAS No. 63001-48-9

4-(2,3-Dichloro-4-methoxyphenyl)-4-oxobutanoic acid

Cat. No. B3275795
Key on ui cas rn: 63001-48-9
M. Wt: 277.1 g/mol
InChI Key: LOUFQFODXAPOPP-UHFFFAOYSA-N
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Patent
US04003927

Procedure details

Powdered aluminum chloride (270 g., 2 moles) is added slowly at 0° C. to a stirred mixture of 2,3-dichloroanisole (177 g., 1.0 mole) and succinic anhydride (100 g., 1.0 mole) in methylene chloride (800 ml.). The mixture then is stirred at 0° C. for two hours, then at 20°-25° C. for 16 hours and then refluxed for one hour and poured into ice cold 1 N HCl (2.4 l.). The aqueous mixture is heated to 65° C. and allowed to cool to 20° C. The sticky solid that separates is triturated with warm butyl chloride to obtain 136 g. product, melting point 140°-145° C. After crystallization from ethanol-water (5:7) there is obtained 3-(2,3-dichloro-4-methoxybenzoyl)propionic acid (125 g.), melting point 142°-144° C..
Quantity
270 g
Type
reactant
Reaction Step One
Quantity
177 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
2.4 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[Cl:5][C:6]1[C:11]([Cl:12])=[CH:10][CH:9]=[CH:8][C:7]=1[O:13][CH3:14].[C:15]1(=[O:21])[O:20][C:18](=[O:19])[CH2:17][CH2:16]1>C(Cl)Cl>[Cl:12][C:11]1[C:6]([Cl:5])=[C:7]([O:13][CH3:14])[CH:8]=[CH:9][C:10]=1[C:15]([CH2:16][CH2:17][C:18]([OH:20])=[O:19])=[O:21] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
270 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
177 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)OC
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
800 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
2.4 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture then is stirred at 0° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 20°-25° C. for 16 hours
Duration
16 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous mixture is heated to 65° C.
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 20° C
CUSTOM
Type
CUSTOM
Details
The sticky solid that separates is triturated with warm butyl chloride
CUSTOM
Type
CUSTOM
Details
to obtain 136 g
CUSTOM
Type
CUSTOM
Details
After crystallization from ethanol-water (5:7) there

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=C(C(=O)CCC(=O)O)C=CC(=C1Cl)OC
Measurements
Type Value Analysis
AMOUNT: MASS 125 g
YIELD: CALCULATEDPERCENTYIELD 45.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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